![molecular formula C7H14N4 B15328607 [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a triazole ring substituted with a methyl group, an isopropyl group, and a methanamine group. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted hydrazine with a suitable nitrile to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its triazole core is a common motif in many drugs, and modifications to its structure can lead to the development of new medications with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and fungicides. Its ability to inhibit specific biological pathways makes it effective in protecting crops from pests and diseases.
Mécanisme D'action
The mechanism of action of [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic or pesticidal effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-methyl-4H-1,2,4-triazol-3-yl]methanamine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine: Lacks the methyl group, potentially altering its properties.
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine: Has an ethyl group instead of a methanamine group, which may influence its interactions with biological targets.
Uniqueness
The presence of both the methyl and isopropyl groups in [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine contributes to its unique chemical and biological properties. These substituents can affect the compound’s solubility, stability, and ability to interact with specific molecular targets, making it distinct from other triazole derivatives.
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C7H14N4/c1-5(2)7-10-9-6(4-8)11(7)3/h5H,4,8H2,1-3H3 |
Clé InChI |
KAPGQKYHNMJLHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C(N1C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



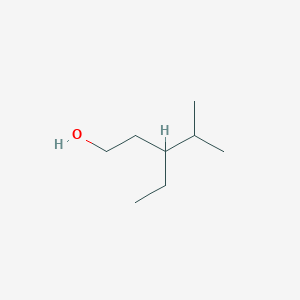
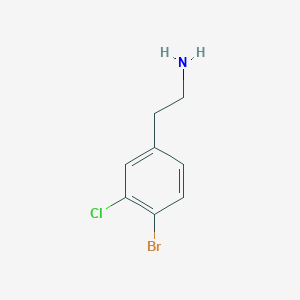
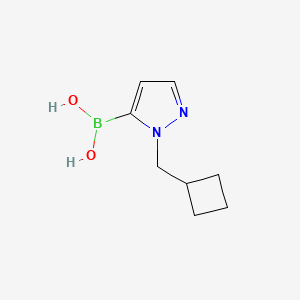
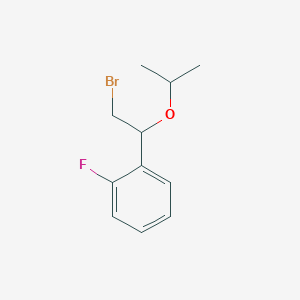
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)
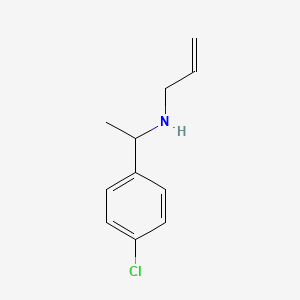



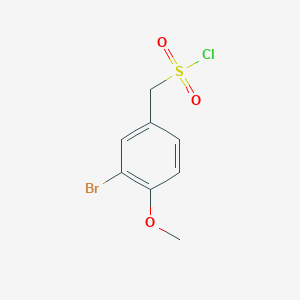
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)

